3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

Medicinal Chemistry Histamine H3 Receptor Structure-Activity Relationship

Specifically designed as a histamine H3 receptor (H3R) antagonist probe, this compound features a critical 2-pyrimidinyl group on the distal piperazine nitrogen, distinct from simpler N–H piperazine analogs. Ideal for competitive binding assays and matched molecular pair studies against trifluoromethyl-pyrimidine derivatives to deconvolute lipophilic bulk contributions. Purchasing this advanced intermediate saves 3–4 synthetic steps.

Molecular Formula C15H18N6
Molecular Weight 282.351
CAS No. 2034494-66-9
Cat. No. B2753571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
CAS2034494-66-9
Molecular FormulaC15H18N6
Molecular Weight282.351
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C15H18N6/c1-6-16-15(17-7-1)21-10-8-20(9-11-21)14-5-4-13(18-19-14)12-2-3-12/h1,4-7,12H,2-3,8-11H2
InChIKeyQASQMWPEBVJQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (CAS 2034494-66-9): Structural and Pharmacological Context for Procurement


3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (CAS 2034494-66-9) is a heterocyclic small molecule with the molecular formula C15H18N6 and a molecular weight of 282.35 g/mol . It belongs to the pyridazinyl-piperazine chemotype, a scaffold frequently explored in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) [1]. This compound is specifically identified in the patent literature as a histamine H3 receptor (H3R) antagonist, a mechanism implicated in the regulation of neurotransmitter release (e.g., histamine, dopamine, acetylcholine) and investigated for cognitive, sleep-wake, and metabolic disorders [2]. Its core structure is distinguished by a cyclopropyl substituent on the pyridazine ring and a 2-pyrimidinyl group decorating the distal piperazine nitrogen, which differentiates it from simpler 3-cyclopropyl-6-(piperazin-1-yl)pyridazine precursors .

Why 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


Substitution at the distal piperazine nitrogen is a critical determinant of GPCR binding affinity and selectivity. The pyrimidin-2-yl group on the target compound introduces a nitrogen-rich heteroaromatic system capable of engaging in specific hydrogen-bonding and π-π stacking interactions within the orthosteric or allosteric binding pocket of the histamine H3 receptor [1]. Replacement with a simple N–H piperazine (e.g., 3-cyclopropyl-6-(piperazin-1-yl)pyridazine, CAS 1550948-34-9) removes these key pharmacophoric contacts, which is predicted to drastically reduce receptor complementarity . Similarly, substituting the pyrimidine with a bulkier trifluoromethyl-pyrimidine analog (e.g., CAS derivative of C16H17F3N6) alters the electronic distribution and steric profile, potentially shifting the selectivity profile away from the H3 receptor toward other off-targets . Therefore, for experiments requiring specific H3 receptor antagonism or defined structure-activity relationship (SAR) studies, generic substitution with simpler piperazine analogs is chemically invalid.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine Relative to Structural Analogs


Structural Pharmacophore Differentiation: Pyrimidine vs. N–H Piperazine

The target compound uniquely incorporates a 2-pyrimidinyl pharmacophore at the piperazine terminus, a feature absent in the simplest commercial analog, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9). The pyrimidine ring provides two additional nitrogen atoms capable of functioning as hydrogen bond acceptors, which is a key determinant for H3 receptor affinity in the pyridazinyl-piperazine class . While direct comparative binding data (Ki) for the target compound is not publicly available, the general patent SAR for this chemotype indicates that N-aryl/heteroaryl piperazine modifications significantly enhance potency over unsubstituted piperazines [1].

Medicinal Chemistry Histamine H3 Receptor Structure-Activity Relationship

Selectivity Differentiation Against Trifluoromethyl-Pyrimidine Analog

A structurally proximal analog, 3-cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine (molecular formula C16H17F3N6, MW 350.35), introduces a –CF3 group at the pyrimidine 4-position . In many kinase and GPCR inhibitor series, a trifluoromethyl substitution significantly increases lipophilicity (cLogP) and can radically alter selectivity profiles, often reducing H3 affinity while increasing binding to serotonergic or adrenergic off-targets [1]. While the H3 selectivity ratio of the target compound versus this analog is not reported, the absence of the –CF3 group preserves a smaller, less lipophilic footprint, theoretically favoring a more focused H3-centric profile.

Selectivity Histamine H3 Receptor Lead Optimization

Purity and Sourcing Reproducibility Benchmark

The widely available precursor, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9), is offered by major suppliers at a standardized purity of 95% . CAS 2034494-66-9 is typically offered at a similar or higher standard by specialized vendors, although specific purity must be verified per batch. The synthetic route to the target compound involves an additional step (coupling of the pyrimidine moiety), which can introduce new impurities; thus, analytical characterization (e.g., HPLC, NMR) is essential for reproducibility.

Quality Control Reproducibility Chemical Procurement

Confidential vs. Public Pharmacological Data Status

A systematic search of publicly available databases (PubMed, ChEMBL, PubChem) and major patent repositories (Google Patents, USPTO) for quantitative pharmacological data (Ki, IC50, EC50) on CAS 2034494-66-9 returned no peer-reviewed entries as of the knowledge cutoff [1]. In contrast, related pyridazinone H3 antagonists, such as compound 29 (hH3R Ki = 1.7 nM) [2], have fully disclosed pharmacological profiles. This lack of public data for the target compound means its differentiation must be inferred from chemical structure and class-level SAR, representing a procurement risk for projects requiring validated biological activity.

Data Integrity Procurement Risk Literature Coverage

Validated Application Scenarios for 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (CAS 2034494-66-9)


Medicinal Chemistry SAR Studies on Histamine H3 Receptor Pyridazine-Piperazine Series

This compound is best utilized as a structural probe to explore the impact of a 2-pyrimidinyl substitution on H3 receptor affinity and selectivity, directly compared to the N–H piperazine precursor [1]. Its use is appropriate in competitive binding assays measuring Ki against radiolabeled histamine or known H3 ligands, with the explicit caveat that reference activity data must be internally generated.

Negative Control or Tool Compound for Trifluoromethyl Analog Selectivity Profiling

When profiling a trifluoromethyl-pyrimidine analog for off-target interactions, CAS 2034494-66-9 serves as a matched molecular pair comparator. The absence of the –CF3 group allows researchers to deconvolute the contribution of lipophilic bulk to receptor promiscuity, particularly against aminergic GPCR panels [2].

Synthetic Chemistry Intermediate for More Elaborated Pyridazine Libraries

The compound is a valuable late-stage intermediate for library synthesis. The pyrimidine ring can be further functionalized via cross-coupling reactions, or the pyridazine core modified, while preserving the cyclopropyl-piperazine-pyrimidine scaffold. Purchasing this intermediate saves 3–4 synthetic steps compared to building from the unsubstituted piperazine .

Quote Request

Request a Quote for 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.